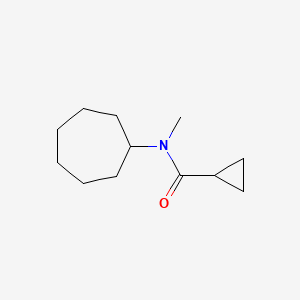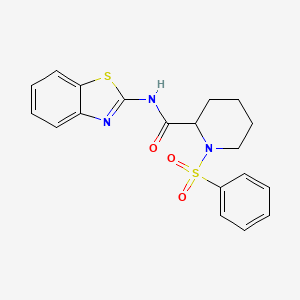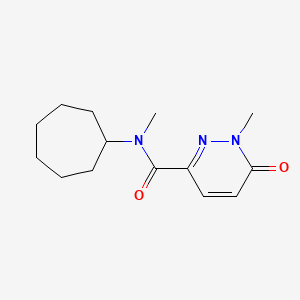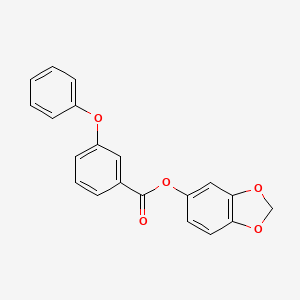
N-cyclopentyl-1H-indazole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1H-indazole-7-carboxamide, also known as AB-PINACA, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. AB-PINACA is a popular research chemical that is used in scientific studies to investigate the effects of cannabinoids on the brain and body. In
Mecanismo De Acción
N-cyclopentyl-1H-indazole-7-carboxamide is a potent agonist of the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. When N-cyclopentyl-1H-indazole-7-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
N-cyclopentyl-1H-indazole-7-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, increase appetite, and produce a range of psychoactive effects. N-cyclopentyl-1H-indazole-7-carboxamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-1H-indazole-7-carboxamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. However, one limitation of using N-cyclopentyl-1H-indazole-7-carboxamide is that it is a synthetic cannabinoid, which means that its effects may not be representative of the effects of naturally occurring cannabinoids such as THC.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-1H-indazole-7-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor and have fewer side effects than existing synthetic cannabinoids. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-1H-indazole-7-carboxamide, particularly in relation to its effects on the endocannabinoid system.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1H-indazole-7-carboxamide involves the reaction of cyclopentyl chloride with 1H-indazole-7-carboxylic acid, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified using chromatography. This method was first described by ACD/Labs in 2012 and has since been used by many researchers to synthesize N-cyclopentyl-1H-indazole-7-carboxamide for scientific studies.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1H-indazole-7-carboxamide is widely used in scientific studies to investigate the effects of cannabinoids on the brain and body. It is often used as a reference compound in studies that compare the effects of different cannabinoids on the CB1 receptor. N-cyclopentyl-1H-indazole-7-carboxamide has also been used in studies that investigate the role of the endocannabinoid system in various physiological processes, such as pain, inflammation, and appetite regulation.
Propiedades
IUPAC Name |
N-cyclopentyl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(15-10-5-1-2-6-10)11-7-3-4-9-8-14-16-12(9)11/h3-4,7-8,10H,1-2,5-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHOEAIDLNFGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)
![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)
